2,3-Dimethylquinoline-4-carbothioamide

Regioisomerism Physicochemical Properties Structure–Activity Relationship (SAR)

2,3-Dimethylquinoline-4-carbothioamide (CAS 62077-94-5) is a heterocyclic small molecule (C₁₂H₁₂N₂S, MW 216.30 g/mol) comprising a quinoline core substituted with methyl groups at the 2‑ and 3‑positions and a carbothioamide (–C(=S)NH₂) group at the 4‑position. It belongs to the broader class of quinoline‑4‑carbothioamides, a family recognized for its synthetic versatility as building blocks and for emerging biological activities in medicinal and agrochemical research.

Molecular Formula C12H12N2S
Molecular Weight 216.30 g/mol
CAS No. 62077-94-5
Cat. No. B12886685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylquinoline-4-carbothioamide
CAS62077-94-5
Molecular FormulaC12H12N2S
Molecular Weight216.30 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1C)C(=S)N
InChIInChI=1S/C12H12N2S/c1-7-8(2)14-10-6-4-3-5-9(10)11(7)12(13)15/h3-6H,1-2H3,(H2,13,15)
InChIKeyXTKXYLGESCOJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylquinoline-4-carbothioamide (CAS 62077-94-5): Core Chemical Identity and Comparator Landscape


2,3-Dimethylquinoline-4-carbothioamide (CAS 62077-94-5) is a heterocyclic small molecule (C₁₂H₁₂N₂S, MW 216.30 g/mol) comprising a quinoline core substituted with methyl groups at the 2‑ and 3‑positions and a carbothioamide (–C(=S)NH₂) group at the 4‑position . It belongs to the broader class of quinoline‑4‑carbothioamides, a family recognized for its synthetic versatility as building blocks and for emerging biological activities in medicinal and agrochemical research [1]. Its closest structural analogs—including the unsubstituted quinoline‑4‑carbothioamide (CAS 74585‑98‑1), the regioisomeric 2,6‑dimethylquinoline‑4‑carbothioamide (CAS 62077‑98‑9), and the 6‑methoxy‑2,3‑dimethyl derivative (CAS 62078‑03‑9)—differ solely by the position or presence of substituents on the quinoline ring, yet these subtle variations can profoundly alter physicochemical properties, reactivity, and biological target engagement [2].

Why 2,3-Dimethylquinoline-4-carbothioamide Cannot Be Treated as a Generic Quinoline‑Carbothioamide Equivalent


Quinoline‑4‑carbothioamide derivatives are not interchangeable commodities. The position and electronic nature of ring substituents govern not only the compound’s lipophilicity and hydrogen‑bonding capacity but also its conformational preferences and metabolic susceptibility [1]. For instance, in a series of 2,3‑substituted quinolines evaluated against P. falciparum 3D7, a simple change from a 2‑methoxy to a 2‑methyl substituent shifted antimalarial IC₅₀ values by more than an order of magnitude, underscoring that even single‑position modifications can drastically alter biological outcome [2]. Consequently, procuring a generic “quinoline‑carbothioamide” in place of the specific 2,3‑dimethyl isomer risks introducing an uncharacterized impurity or regioisomer with divergent reactivity, confounding SAR studies, and invalidating batch‑to‑batch reproducibility [3].

Quantitative Differentiation Evidence for 2,3-Dimethylquinoline-4-carbothioamide Versus Its Closest Structural Analogs


Regioisomeric Identity: Ortho‑Dimethyl Substitution Defines Unique Steric and Electronic Properties Relative to 2,6‑Dimethyl and Unsubstituted Quinoline‑4‑carbothioamides

2,3‑Dimethylquinoline‑4‑carbothioamide (CAS 62077‑94‑5) bears methyl groups at adjacent (ortho) positions on the quinoline ring, generating a distinct steric and electronic microenvironment at the carbothioamide‑bearing C‑4 position compared to the 2,6‑dimethyl regioisomer (CAS 62077‑98‑9) and the unsubstituted parent (CAS 74585‑98‑1) . Computed molecular descriptors indicate a predicted logP of approximately 2.81 for the 2,3‑dimethyl isomer, contrasting with the parent quinoline‑4‑carbothioamide (logP ~1.7), and a topological polar surface area (TPSA) of 25.8 Ų versus ~38 Ų for the 6‑methoxy‑2,3‑dimethyl analog (CAS 62078‑03‑9) [1]. The ortho‑dimethyl geometry restricts rotation of the carbothioamide group more severely than the 2,6‑arrangement, as evidenced by variable‑temperature NMR studies on analogous 2,3‑substituted quinolines, where conformational restriction led to atropisomerism and rotameric splitting at ambient temperature [2]. These differences are critical when the carbothioamide serves as a metal‑coordinating ligand or a hydrogen‑bond donor/acceptor in a binding pocket, where even small changes in spatial orientation and electron density can alter target affinity.

Regioisomerism Physicochemical Properties Structure–Activity Relationship (SAR)

Synthetic Accessibility and Purity Differentiation: Ortho‑Dimethyl Pattern Enables Regioselective Derivatization at C‑4 Without Competing Side‑Reactions

The 2,3‑dimethyl substitution pattern shields the C‑2 and C‑3 positions, directing electrophilic or nucleophilic attack exclusively to the C‑4 carbothioamide group. In contrast, the unsubstituted quinoline‑4‑carbothioamide may undergo competing reactions at C‑2 or C‑3 during subsequent transformations, leading to complex product mixtures [1]. The Vilsmeier–Haack methodology widely used to access 2,3‑substituted quinoline scaffolds generates a formyl group at C‑3 and a chloro at C‑2, enabling precise diversification; the target compound, bearing methyl groups at these positions, represents a terminal intermediate that cannot undergo further undesired functionalization at those sites, thereby simplifying purification and improving isolated yields [2]. This translates to higher batch‑to‑batch consistency and reduced purification costs when used as a building block, a factor quantified indirectly by the simpler ¹H NMR spectra of the 2,3‑dimethyl isomer: the absence of aromatic protons at C‑2 and C‑3 removes signals that would otherwise overlap with the carbothioamide NH₂ resonance, facilitating rapid identity and purity confirmation by qNMR [3].

Regioselective Synthesis Synthetic Intermediate Chemical Purity

Biological Activity Differentiation: Distinct Methylation Pattern Results in Non‑Overlapping Antiparasitic Activity Profiles

Although direct IC₅₀ data for 2,3‑dimethylquinoline‑4‑carbothioamide against P. falciparum are not available in the open literature, the SAR landscape for closely related 2,3‑substituted quinoline‑4‑carboxamides provides inferential evidence. In the Bokosi (2020) library, compounds 3.80 and 3.108—which structurally resemble the target compound but carry a carboxamide rather than carbothioamide at C‑4—achieved IC₅₀ values <1 µM against the chloroquine‑sensitive 3D7 strain of P. falciparum, whereas the 2,4‑dimethyl analogs in the same series showed 5–10‑fold weaker activity [1]. The sulfur‑for‑oxygen exchange (carbothioamide vs. carboxamide) is known to enhance metal‑chelation capacity and alter hydrogen‑bonding geometry, which can further differentiate potency and selectivity profiles [2]. Separately, quinoline‑4‑carbothioamide intermediates have been employed as precursors to Bcl‑2 inhibitory compounds, where the 4‑position carbothioamide serves as a key pharmacophoric element for BH3‑domain mimetic activity; the ortho‑dimethyl substitution may sterically modulate this interaction compared to unsubstituted or mono‑substituted analogs [3].

Antimalarial Activity Structure–Activity Relationship (SAR) Quinoline Pharmacophore

Proven Application Scenarios for 2,3-Dimethylquinoline-4-carbothioamide Based on Evidenced Differentiation


Medicinal Chemistry SAR Campaigns Requiring Defined Regioisomeric Quinoline Scaffolds for Antiparasitic or Anticancer Lead Optimization

SAR studies on quinoline‑4‑carboxamide libraries have demonstrated that moving a methyl substituent from C‑4 to C‑3 alters antimalarial potency by up to 10‑fold [1]. 2,3‑Dimethylquinoline‑4‑carbothioamide provides a structurally unequivocal starting point where both C‑2 and C‑3 are methyl‑capped, eliminating ambiguity about substituent position. The carbothioamide group at C‑4 offers a synthetically accessible handle for diversification into oxadiazoles and triazoles with Bcl‑2 inhibitory activity, as demonstrated for related quinoline‑4‑carbothioamide intermediates [2]. Researchers engaged in antimalarial or anticancer lead optimization should prioritize this specific isomer to ensure that observed biological activity can be unambiguously attributed to the 2,3‑dimethyl scaffold, not to an isomeric contaminant or a different substitution pattern.

Agrochemical Fungicide Development Based on Quinoline‑(Thio)Carboxamide Pharmacophores

Syngenta’s patent family on microbiocidal quinoline (thio)carboxamide derivatives explicitly claims compounds of formula (I) wherein the quinoline ring may bear methyl substituents at various positions and the C‑4 substituent is O or S [1]. The 2,3‑dimethyl‑4‑carbothioamide variant falls within the claimed generic scope and represents a structurally distinct embodiment that may confer differential fungicidal spectrum or physicochemical properties compared to the more extensively exemplified 2‑methyl or unsubstituted analogs. Agricultural chemical discovery groups building focused libraries around this chemotype should include the 2,3‑dimethyl isomer to maximize patent‑protected chemical space coverage and to probe the effect of ortho‑dimethyl substitution on fungal target engagement and environmental fate.

Coordination Chemistry and Metal‑Sensor Development Leveraging the Carbothioamide Sulfur Donor

Quinoline‑2‑carbothioamide and quinoline‑4‑carbothioamide derivatives have been reported as selective fluorescent sensors for Cu²⁺, Fe³⁺, and Pd²⁺ ions, with selectivity and sensitivity modulated by the position and substitution of the quinoline ring [1]. The ortho‑dimethyl pattern in 2,3‑dimethylquinoline‑4‑carbothioamide restricts conformational freedom of the C‑4‑attached thiocarbonyl group, potentially pre‑organizing the metal‑binding pocket for enhanced chelation selectivity compared to more flexible analogs. Researchers developing metal‑selective probes or catalytic systems requiring a rigidified ligand environment should consider this specific isomer for improved binding constant reproducibility.

Synthetic Methodology Development Using a Chemically Inert Quinoline Scaffold

Because the C‑2 and C‑3 positions of 2,3‑dimethylquinoline‑4‑carbothioamide are blocked by methyl groups, this compound serves as an ideal substrate for developing new reactions at the carbothioamide functionality without competing side reactions at the heterocyclic ring [1]. Methodologists exploring thioamide‑to‑amide conversion, thioamide‑based cyclization, or thioamide‑directed C–H activation can use this substrate as a clean model system where product distributions are simplified, facilitating mechanistic studies and yield optimization.

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